molecular formula C22H24N4O5S B2673503 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzene-1-sulfonamide CAS No. 877648-21-0

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B2673503
CAS No.: 877648-21-0
M. Wt: 456.52
InChI Key: GSGFCOYACDNHQT-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzene-1-sulfonamide is a complex organic compound that features a furan ring, a phenylpiperazine moiety, and a nitrobenzene sulfonamide group

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common route starts with the preparation of the furan-2-yl intermediate, which is then reacted with a phenylpiperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to bind to various receptors, potentially modulating their activity. The nitrobenzene sulfonamide group may also contribute to the compound’s biological activity by interacting with enzymes or other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and phenylpiperazine moiety allows for versatile chemical modifications, while the nitrobenzene sulfonamide group enhances its potential biological activity.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c27-26(28)19-8-10-20(11-9-19)32(29,30)23-17-21(22-7-4-16-31-22)25-14-12-24(13-15-25)18-5-2-1-3-6-18/h1-11,16,21,23H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGFCOYACDNHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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